![molecular formula C17H23F3N2O6S B5516208 1-(propylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5516208.png)

1-(propylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

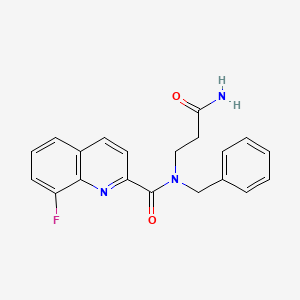

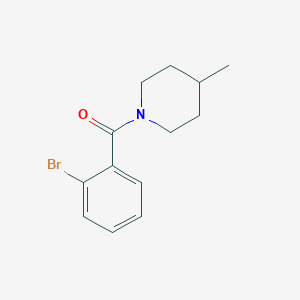

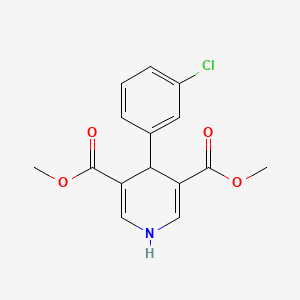

The synthesis of piperazine derivatives like 1-(propylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate typically involves nucleophilic substitution reactions, where a piperazine precursor is reacted with sulfonyl chlorides or other electrophilic reagents. For instance, 1-benzhydryl-4-methanesulfonyl-piperazine was synthesized through the nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride, a process that could be analogous to the synthesis of the compound (Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by X-ray crystallography, which provides detailed information about the atomic arrangement and conformation. The piperazine ring usually adopts a chair conformation, and the geometry around the sulfonyl group (S atom) is typically distorted tetrahedral. For example, in a related compound, 1-benzhydryl-4-methanesulfonyl-piperazine, the piperazine ring was found in a chair conformation, and the geometry around the S atom was distorted tetrahedral (Naveen et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives can undergo various chemical reactions, including further nucleophilic substitution, oxidation, and reduction. The sulfonyl group can be a site for further chemical modifications, which can alter the compound's chemical and physical properties. The specific reactions and properties would depend on the substituents attached to the piperazine ring and the surrounding chemical environment.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, can be influenced by the nature of the substituents and the overall molecular conformation. X-ray crystallography studies provide insight into the crystalline structure, which, in turn, can help predict physical properties. For example, the crystalline structure of a related compound, 1-benzhydryl-4-methanesulfonyl-piperazine, was determined to belong to the monoclinic crystal class (Naveen et al., 2007).

Applications De Recherche Scientifique

Drug Metabolism and Pharmaceutical Applications

Cytochrome P450 Enzyme Involvement in Drug Metabolism

The metabolism of novel antidepressants, such as Lu AA21004, involves cytochrome P450 enzymes. This compound undergoes oxidative metabolism to various metabolites, including a 4-hydroxy-phenyl metabolite and a sulfoxide, among others. The study of these pathways provides insights into the drug's pharmacokinetics and potential interactions (Hvenegaard et al., 2012).

Anticancer Research

Inhibition of Cancer Cell Proliferation

1-Benzhydryl-sulfonyl-piperazine derivatives have been synthesized and evaluated for their efficacy in inhibiting the proliferation of MDA-MB-231 breast cancer cells. This research indicates potential therapeutic applications of these compounds in cancer treatment (Ananda Kumar et al., 2007).

Receptor Antagonism

Adenosine A2B Receptor Antagonists

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has been developed, showing subnanomolar affinity and high selectivity as A2B adenosine receptor antagonists. These compounds offer promising avenues for therapeutic intervention in diseases modulated by the A2B receptor (Borrmann et al., 2009).

Synthesis Methodologies

Synthesis of Enantiopure Piperazines

Techniques for synthesizing enantiopure 1-benzyl-2,3-disubstituted piperazines have been developed, highlighting the importance of these compounds in various chemical and pharmaceutical applications. The methodology involves treatment with diethyl oxalate and sodium methoxide, followed by reduction, showcasing the versatility of piperazine-based compounds in synthetic chemistry (Viso et al., 2006).

Propriétés

IUPAC Name |

oxalic acid;1-propylsulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2O2S.C2H2O4/c1-2-11-23(21,22)20-9-7-19(8-10-20)12-13-5-3-4-6-14(13)15(16,17)18;3-1(4)2(5)6/h3-6H,2,7-12H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDRVMMUQSBOMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2C(F)(F)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)

![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)

![N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5516152.png)

![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)

![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)

![N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5516177.png)

![(1R*,3S*)-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5516192.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5516195.png)

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5516203.png)

![(4R)-N-ethyl-1-[(2E)-2-methylbut-2-en-1-yl]-4-{[oxo(phenyl)acetyl]amino}-L-prolinamide](/img/structure/B5516217.png)